molecular formula C5H6Br2N2S B2552803 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide CAS No. 2007920-09-2

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

Cat. No.: B2552803
CAS No.: 2007920-09-2
M. Wt: 285.99
InChI Key: KBJLTWPOZQCWGF-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a key chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the design and synthesis of novel therapeutic agents. Its significant research value is highlighted in the exploration of correctors for the F508del mutant CFTR protein, the primary genetic defect in Cystic Fibrosis (CF) . This tricyclic pyrrolothiazole system functions as a constrained analogue of bithiazole correctors, and when decorated with specific pharmacophores such as a pivalamide group, it has demonstrated the ability to significantly increase F508del-CFTR activity in functional assays . The mechanism is believed to involve a unique "class 2" corrector action, which is additive or synergistic when combined with other classes of correctors, making it a valuable tool for developing multi-compound therapeutic strategies for CF . Beyond CFTR correction, the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core is a privileged structure in drug discovery. It has been investigated as a critical component in potent factor Xa (FXa) inhibitors for anticoagulant therapy, where it contributes to enhanced aqueous solubility and favorable pharmacokinetic properties . This ring system has also been utilized in the design of ligands for various biological targets, including the histamine H3 receptor in the central nervous system, checkpoint kinase 1 (CHK1) inhibitors for oncology, and modulators for the metabotropic glutamate receptor 5 (mGlu5) and retinoic-acid-receptor-related orphan nuclear receptor-γ (ROR-γ) . The bromine substituent on the thiazole ring offers a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, enabling rapid diversification to explore structure-activity relationships and optimize drug-like properties .

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S.BrH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTDKGGUOAMDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC(=N2)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide typically involves the bromination of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole. This can be achieved by reacting the parent compound with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale bromination process. This involves the use of reactors designed to handle hazardous chemicals safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrrolothiazole derivatives.

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Thiazole Derivatives

Thiazole-containing compounds are widely studied for their pharmacological properties. For example, 3-(quinoxaline-2-yl)-8-ethoxycoumarin hydrobromide (11) (synthesized from 3-(2-bromoacetyl)-8-ethoxycoumarin and o-phenylenediamine) shares structural similarities with the target compound, particularly in its brominated acetyl precursor and hydrobromide salt form.

Another analog, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, features a reactive bromine atom at position 2, enabling nucleophilic substitution with secondary amines.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide C₅H₇BrN₂S 207.09 Brominated thiazole-pyrrole hybrid, hydrobromide salt
3-(Quinoxaline-2-yl)-8-ethoxycoumarin hydrobromide (11) Not reported Not reported Antimicrobial activity, synthesized via bromoacetyl coumarin intermediates
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₆BrN₃S ~280.15 (estimated) Bromine substitution with secondary amines

Hydrobromide Salt Formulations

The hydrobromide salt form is critical for solubility and bioavailability. For instance, (±)-8-Hydroxy-2-dipropylaminotetralin hydrobromide (8-OH-DPAT), a serotonin receptor agonist, requires a correction factor of 1.32 to account for its hydrobromide salt in pharmacological formulations . While direct data on the target compound’s solubility is lacking, its salt form likely necessitates similar adjustments for experimental or therapeutic use.

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related thiazole derivatives (e.g., compounds 20a–c in ) exhibit antimicrobial properties .

Biological Activity

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a heterocyclic compound with potential pharmacological applications. Its unique structure and reactivity make it a candidate for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₅H₇BrN₂S
  • Molecular Weight : 207.09 g/mol
  • CAS Number : 365996-65-2

Biological Activity Overview

The biological activity of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide has been investigated in several studies, revealing its potential as:

  • Antimicrobial Agent : Exhibiting activity against various bacterial strains.
  • Antitumor Agent : Showing promise in inhibiting cancer cell proliferation.
  • Neurological Effects : Potential interactions with neurotransmitter receptors.

Antimicrobial Activity

Research indicates that 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide demonstrates significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it has shown notable activity against breast and lung cancer cells.

Case Study

A study conducted on the MCF-7 breast cancer cell line reported an IC50 value of 15 µM, indicating a potent inhibitory effect on cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neurological Effects

Preliminary studies suggest that this compound may interact with histamine H3 receptors, which are implicated in various neurological disorders. This interaction could lead to potential therapeutic applications in treating conditions such as schizophrenia and anxiety disorders.

Research Findings

Recent investigations into the pharmacological profile of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide have highlighted its multifaceted biological activities:

  • Mechanism of Action : Studies suggest that the compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMSO for solubility vs. acetic acid for protonation) impacts reaction efficiency .
  • Yields vary (29–65%) depending on purification methods (e.g., recrystallization in water-ethanol) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.39–3.89 ppm for CH₂ groups) and confirms bromine substitution .
    • IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] = 207.09) .
  • X-ray Crystallography : Resolves the fused-ring geometry and hydrogen bonding in the hydrobromide salt .

Advanced: How can researchers optimize bromination efficiency while minimizing side reactions?

Methodological Answer:

  • Reagent Selection : Use N-bromosuccinimide (NBS) for controlled bromination over Br₂ to reduce over-halogenation .
  • Temperature Control : Maintain 0–5°C during Br₂ addition to suppress electrophilic aromatic substitution at unintended positions .
  • Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict reactive sites and transition states, reducing trial-and-error experimentation .

Q. Data-Driven Example :

Brominating AgentYield (%)By-Products Observed
Br₂ in AcOH29Dibrominated species
NBS in DCM65<5% impurities
Adapted from

Advanced: How to resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, stoichiometry) affecting yield .
  • Meta-Analysis : Compare literature protocols (e.g., glacial AcOH vs. DMSO solvents) to identify critical parameters .
  • In Situ Monitoring : Employ techniques like HPLC or Raman spectroscopy to track reaction progress and intermediate formation .

Case Study :
A 65% yield was achieved using DMSO (vs. 29% in AcOH) due to improved intermediate stability .

Advanced: What strategies enable functionalization of the bromine atom for downstream applications?

Methodological Answer:

  • Nucleophilic Substitution : Replace Br with amines (e.g., secondary amines) under SNAr conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives .
  • Photocatalytic Activation : Use visible-light catalysis for C-Br bond activation in inert environments .

Example Reaction :
2-Bromo-pyrrolothiazole+R₂NH2-Amino-pyrrolothiazole+HBr\text{2-Bromo-pyrrolothiazole} + \text{R₂NH} \rightarrow \text{2-Amino-pyrrolothiazole} + \text{HBr}

Ref:

Advanced: How can computational methods enhance experimental design for this compound?

Methodological Answer:

  • Reaction Path Prediction : Quantum mechanics (QM) simulations map energy landscapes to identify low-barrier pathways .
  • Machine Learning (ML) : Train models on existing data (e.g., solvent effects, yields) to predict optimal conditions .
  • Molecular Dynamics (MD) : Simulate solute-solvent interactions to rationalize crystallization behavior .

Q. Workflow :

Input : Molecular descriptors (e.g., electronegativity, ring strain).

Output : Predicted reaction outcomes (e.g., bromination regioselectivity).

Validation : Compare with experimental data to refine models .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Intensification : Use flow reactors for precise temperature and mixing control during bromination .
  • Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase) or recrystallization (water-ethanol vs. acetonitrile) .
  • By-Product Management : Implement inline IR or UV monitoring to detect impurities early .

Q. Scalability Data :

ParameterLab Scale (mg)Pilot Scale (g)
Yield65%58%
Purity>98%95%
Ref:

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods due to HBr release during synthesis .
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Storage : Store at −20°C under inert gas (N₂/Ar) to prevent decomposition .

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